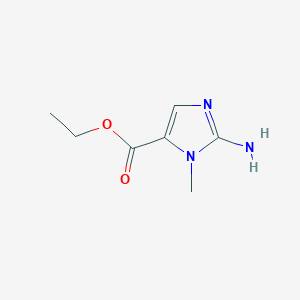

ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-amino-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSLXRSUUJLZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615138 | |

| Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177760-04-2 | |

| Record name | Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate typically begins with commercially available starting materials such as ethyl 2-bromoacetate and 1-methylimidazole.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).

Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate serves as a precursor for synthesizing various bioactive compounds. Its structural features allow it to participate in reactions that lead to the formation of new drugs targeting multiple biological pathways.

Case Study: Drug Synthesis

Research has shown that modifications to the this compound structure can yield compounds with enhanced biological activities. For instance, derivatives of this compound have been explored for their efficacy against cancer cells, demonstrating potential in oncology drug development.

The compound exhibits various biological activities, including enzyme inhibition and modulation. Its structural similarity to purines suggests potential roles in nucleotide metabolism, which is crucial for cellular functions.

Enzyme Interaction Studies

Studies indicate that this compound may interact with enzymes involved in nucleic acid synthesis. These interactions can influence cellular processes and provide insights into therapeutic uses .

Research on Histidine Biosynthesis

Given its structural similarities to intermediates in the histidine biosynthesis pathway, this compound may serve as a model compound for studying histidine metabolism and its implications in protein function and cellular buffering systems .

Mécanisme D'action

The mechanism of action of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (EAM) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EAM, including its antimicrobial, antitumor, and anti-inflammatory properties, as well as insights into its mechanism of action and pharmacokinetics.

Chemical Structure and Properties

EAM is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 170.18 g/mol

- Solubility : Soluble in water and organic solvents, enhancing its applicability in biological systems.

EAM belongs to the class of imidazole derivatives, which are known for their diverse interactions with biological targets. The mechanisms through which EAM exerts its biological effects include:

- Competitive Inhibition : EAM may compete with natural substrates for binding to enzymes.

- Allosteric Modulation : It can induce conformational changes in target proteins, modifying their activity.

- Direct Activation : EAM may activate certain receptors or ion channels directly.

Antimicrobial Activity

EAM has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Methicillin-Susceptible S. aureus (MSSA) | 18 |

| Methicillin-Resistant S. aureus (MRSA) | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 17 |

These results indicate that EAM could serve as a potential candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have indicated that EAM possesses antitumor activity. It has been shown to inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The IC values for these cell lines were reported as follows:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that EAM may interfere with cancer cell growth through mechanisms that require further investigation .

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of EAM. In animal models, EAM exhibited a reduction in paw edema induced by carrageenan, indicating its potential efficacy in treating inflammatory conditions. The percentage inhibition observed was approximately 40% at a dose of 50 mg/kg compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of EAM is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver, forming active and inactive metabolites.

- Excretion : Excreted mainly through urine.

These pharmacokinetic properties suggest that EAM could be effective in clinical settings, although more extensive studies are necessary to confirm these findings.

Case Studies and Research Applications

Recent studies have highlighted various applications of EAM in scientific research:

- Medicinal Chemistry : Used as a scaffold for synthesizing novel derivatives with enhanced biological activities.

- Pharmacological Studies : Investigated for its interactions with various biomolecules to elucidate its action mechanisms.

- Industrial Applications : Employed in producing specialty chemicals due to its versatile chemical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like α-ketoesters with amidines or guanidines. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts (e.g., acetic acid for protonation). Reaction progress can be monitored via TLC or LC-MS. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. For analogous imidazole derivatives, microwave-assisted synthesis has reduced reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : H NMR should show the methyl group (δ ~3.50 ppm, singlet) and the ethyl ester (δ 1.30–1.40 ppm triplet for CH, δ 4.20–4.30 ppm quartet for CH). The imidazole ring protons appear as distinct singlets (δ 6.80–7.20 ppm).

- IR : Look for ester C=O stretch (~1700 cm) and N-H stretches (~3300 cm) from the amino group.

- Mass Spectrometry : The molecular ion [M+H] should match the molecular weight (185.18 g/mol). Fragmentation patterns (e.g., loss of COOEt) confirm structural motifs. Reference databases like NIST Chemistry WebBook (when available) aid in spectral validation .

Q. How does solubility vary across solvents, and what purification strategies are recommended?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water. For crystallization, ethanol/water mixtures (4:1 v/v) are effective. Solubility tests should precede large-scale synthesis. Impurity removal may require gradient elution in HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal structure of this compound be analyzed using graph set theory?

- Methodological Answer : Graph set analysis (as defined by Etter and expanded by Bernstein et al.) categorizes hydrogen bonds into patterns (e.g., chains, rings). For this compound, use single-crystal XRD data to identify donor-acceptor pairs (e.g., N-H···O=C interactions). Software like Mercury (CCDC) or WinGX can visualize and classify motifs (e.g., for dimeric rings). This analysis informs supramolecular behavior and polymorphism risks .

Q. What computational strategies are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to targets like EGFR or kinases. Prepare the ligand (optimized geometry via Gaussian DFT) and receptor (PDB ID). Use scoring functions (e.g., MM-GBSA) to rank affinity. Validate with MD simulations (GROMACS) to assess stability. For imidazole derivatives, π-π stacking with aromatic residues and H-bonding with catalytic sites are common .

Q. How can discrepancies in reported crystallographic data for imidazole derivatives be resolved?

- Methodological Answer : Validate structural models using tools like PLATON (check for missed symmetry, twinning) and refine with SHELXL (rigid-bond restraint for anisotropic displacement parameters). Compare geometric parameters (bond lengths, angles) against Cambridge Structural Database averages. If twinning is suspected (common in imidazole crystals), use TWINLAW in WinGX to identify twin laws .

Q. What experimental and computational approaches are synergistic for designing derivatives with enhanced bioactivity?

- Methodological Answer : Adopt ICReDD’s workflow:

Computational : Use quantum chemical calculations (e.g., DFT) to predict reactivity and substituent effects.

Data Mining : Apply machine learning (e.g., Random Forest) to SAR datasets from analogs (e.g., Table 1 in ).

Experimental Validation : Prioritize derivatives with favorable ADMET profiles (SwissADME, pkCSM) for synthesis and in vitro assays (e.g., cytotoxicity, enzyme inhibition) .

Data Contradiction & Validation

Q. How should researchers address conflicting solubility or stability data reported in literature?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., USP buffer systems, controlled humidity). Use orthogonal methods:

- Solubility : Compare shake-flask vs. HPLC solubility measurements.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Cross-reference with thermogravimetric analysis (TGA) to detect decomposition .

Q. What validation protocols ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.